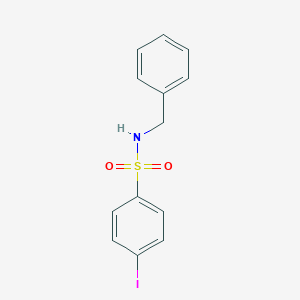![molecular formula C16H13BrN2O2 B273589 (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione, also known as Bromophenylhydrazone, is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields.
Scientific Research Applications
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, it has been used as a ligand for metal ions and as a fluorescence probe. In materials science, it has been studied for its potential applications in the development of organic electronic devices.
Mechanism of Action
The exact mechanism of action of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators and is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other scientific fields such as materials science and biochemistry.
In conclusion, (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is a promising compound with potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential as a ligand for metal ions and fluorescence probe, make it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Synthesis Methods
The synthesis of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione involves the reaction of 4-bromobenzaldehyde and 1-phenylbutane-1,3-dione with hydrazine hydrate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
properties
Product Name |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
|---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15- |
InChI Key |
RRGHQSWHQLXGOI-CYVLTUHYSA-N |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/C(=O)C2=CC=CC=C2 |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)




![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)

![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)